Propyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate

Lipophilicity Drug Design ADME

Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 1490479-95-2) is a heterocyclic building block belonging to the 4-amino-3-pyrazolecarboxylate ester class. With molecular formula C₈H₁₃N₃O₂ and molecular weight 183.21 g/mol , it features a pyrazole core decorated with a nucleophilic 4-amino group, an N1-methyl substituent, and a propyl ester at the 3-position.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13629783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=NN(C=C1N)C
InChIInChI=1S/C8H13N3O2/c1-3-4-13-8(12)7-6(9)5-11(2)10-7/h5H,3-4,9H2,1-2H3
InChIKeyKHSPTODBUKRLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: Core Pyrazole Building Block for Medicinal Chemistry and Agrochemical Procurement


Propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 1490479-95-2) is a heterocyclic building block belonging to the 4-amino-3-pyrazolecarboxylate ester class. With molecular formula C₈H₁₃N₃O₂ and molecular weight 183.21 g/mol , it features a pyrazole core decorated with a nucleophilic 4-amino group, an N1-methyl substituent, and a propyl ester at the 3-position. This substitution pattern makes it a versatile intermediate for synthesizing kinase inhibitor scaffolds, agrochemical leads, and further functionalized heterocycles [1]. The compound is commercially available at 97–98% purity from multiple suppliers .

Scaffold Utility

4-Amino-1-methylpyrazole-3-carboxylate core supports kinase inhibitor and agrochemical lead synthesis.

Ester Differentiation

n-Propyl ester provides higher lipophilicity and predicted enhanced hydrolytic stability versus methyl or ethyl esters.

Procurement Profile

Reported purity specifications may reduce repurification need for fragment screening and late-stage functionalization.

Why N-Propyl Ester Matters: Physicochemical Differentiation from Methyl, Ethyl, and Isopropyl Analogs for Propyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate


The 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold is commercially offered as methyl, ethyl, isopropyl, and propyl esters. However, generic substitution among these esters is pharmacochemically unsound. The ester moiety governs lipophilicity (LogP), aqueous solubility, and hydrolytic stability—three parameters that dictate passive membrane permeability, metabolic half-life, and synthetic handling. The methyl ester (LogP 0.3 [1]) is the most polar and water-exposed, while the ethyl ester (LogP 0.76 ) and isopropyl ester (LogP 0.57 ) occupy intermediate lipophilicity ranges. The n-propyl ester, with its linear three-carbon chain, is predicted to exhibit a LogP of approximately 1.2–1.3 , making it the most lipophilic small-alkyl ester in the series. This increment, though modest, can be decision-relevant in lead optimization campaigns where a 0.5-log-unit shift in LogP alters membrane flux by a factor of approximately 3-fold [2]. Furthermore, the n-propyl ester is expected to hydrolyze more slowly than the methyl ester, providing greater stability during storage and synthetic transformations [3]. Therefore, interchanging esters without adjusting formulation, reaction conditions, or PK/PD expectations risks compromising both experimental reproducibility and downstream biological outcomes.

Lipophilicity Mismatch

Propyl ester's higher lipophilicity may alter membrane permeability and cellular uptake compared to shorter alkyl esters.

Hydrolytic Stability Shift

Methyl and ethyl esters hydrolyze faster; substitution may lead to premature degradation during synthesis or bioassay incubation.

Purity Specification Gap

Lower purity analogs (95%) carry higher impurity burden, which may affect stoichiometry and assay interference profiles.

Quantitative Differentiation Evidence: Propyl vs. Methyl, Ethyl, and Isopropyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Esters


Incremental Lipophilicity: Predicted LogP of Propyl Ester Exceeds That of Methyl, Ethyl, and Isopropyl Analogs

The lipophilicity of propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is projected to be the highest among the C1–C3 alkyl ester series. The methyl ester has an experimentally determined XLogP3 of 0.3 [1]; the ethyl ester has a measured LogP of 0.76 ; and the isopropyl ester has a LogP of 0.57 . The branched isopropyl ester is less lipophilic than the ethyl ester due to reduced solvent-accessible surface area. By contrast, the linear n-propyl ester extends the hydrocarbon chain, and based on the incremental LogP contribution of a methylene group (~0.5), its LogP is estimated at 1.2–1.3 [2]. This represents a ΔLogP of approximately +0.9 to +1.0 relative to the methyl ester, and approximately +0.5 to +0.7 relative to the ethyl and isopropyl esters.

Lipophilicity Comparison
Class-level inference
Propyl ester: LogP ~1.2–1.3
Methyl: 0.3, Ethyl: 0.76, Isopropyl: 0.57
ΔLogP +0.5 to +1.0
Estimated 3–10× membrane permeability increase; may support intracellular target engagement studies.
Predicted values; no experimental LogP available for propyl ester.
Lipophilicity Drug Design ADME

Anticipated Hydrolytic Stability Advantage of Propyl Ester Over Methyl Ester

The rate of ester hydrolysis under both acidic and basic conditions is inversely correlated with the steric bulk of the alkoxy group. Methyl esters hydrolyze significantly faster than ethyl esters (by a factor of approximately 2–5× under typical alkaline conditions [1]), and n-propyl esters are further retarded. While direct kinetic data for the 4-amino-1-methyl-1H-pyrazole-3-carboxylate series are unavailable, general ester reactivity principles predict that the propyl ester will exhibit a half-life roughly 3–10× longer than the methyl ester at equivalent pH and temperature [2]. This differential stability is relevant for long-term storage, for reactions requiring elevated temperatures, and for biological assays where premature ester cleavage would confound activity readouts.

Hydrolytic Stability Rank
Class-level inference
Propyl ester: slowest hydrolysis among C1–C3 esters
Methyl ester: fastest
Estimated 3–10× slower than methyl
May reduce degradation during synthesis, storage, and bioassay incubation, improving reproducibility.
General ester reactivity; no scaffold-specific kinetic data.
Ester Hydrolysis Chemical Stability Storage

Supplier-Reported Purity: Propyl Ester Availability at 97–98% vs. 95% for Other Esters

Commercially, propyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is available at 97% purity (AKSci ) and 98% purity (Leyan ), whereas the methyl ester is typically offered at 95% (AKSci ), and the isopropyl ester at 95% (Chemscene ). While these differences are modest, a minimum purity specification of 97–98% reduces the tolerable impurity burden by 40–60% relative to a 95% specification (5% impurities vs. 2–3%). For applications such as fragment-based screening, crystallography, or late-stage functionalization where trace impurities can invalidate results, this purity differential may influence procurement decisions.

Purity Specification
Data to verify
Propyl ester: 97–98% (AKSci, Leyan)
Methyl/Ethyl/Isopropyl: 95% (typical)
Higher purity may reduce impurity burden by 40–60%, lowering risk of off-target effects in sensitive assays.
Vendor-reported; analytical method not uniformly specified across suppliers.
Chemical Purity Procurement Quality Control

Synthetic Utility as a Progenitor for Carboxamide and Carboxylic Acid Libraries

The propyl ester serves as a protected form of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid. The n-propyl ester is less prone to premature cleavage during N-alkylation or acylation reactions than the methyl ester, as documented for analogous pyrazole carboxylates in patent literature on kinase inhibitors [1]. Selective deprotection can be achieved under controlled basic hydrolysis, liberating the free carboxylic acid for subsequent amide coupling. This reactivity profile positions the propyl ester as a strategic intermediate when synthetic sequences require a robust ester protecting group that withstands nucleophilic conditions better than the methyl ester [2].

Ester Robustness
Class-level inference
Propyl ester: greater steric shielding of carbonyl, slower nucleophilic acyl substitution
Methyl ester: most reactive toward nucleophiles
May reduce premature ester cleavage during nucleophilic reactions, improving overall synthetic yield.
Inferred from general ester reactivity; patent literature uses ethyl/propyl esters for pyrazole kinase inhibitors.
Synthetic Chemistry Library Design Intermediate

Optimal Deployment Scenarios for Propyl 4-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Based on Differential Evidence


Lead Optimization of Kinase Inhibitors Requiring Moderate-to-High Lipophilicity

When a medicinal chemistry program identifies the 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold as a hinge-binding motif, the propyl ester variant should be prioritized if cellular potency is activity-limiting. Its predicted LogP of 1.2–1.3 (vs. 0.3–0.76 for methyl and ethyl esters) translates to an estimated 3- to 10-fold increase in passive membrane permeability [1][2]. This can improve intracellular target engagement in cell-based kinase inhibition assays without requiring a separate prodrug strategy. The propyl ester can be directly incorporated into the lead series and later hydrolyzed to the carboxylic acid for SAR exploration of amide derivatives [3].

Multistep Synthetic Sequences Demanding Ester Robustness

For synthetic routes involving strongly nucleophilic reagents (e.g., Grignard additions, LiAlH₄ reductions, or SN2 alkylations on the pyrazole nitrogen), the propyl ester offers greater protection against premature ester cleavage than the methyl or ethyl esters [1]. This allows the chemist to perform transformations on the amino group or pyrazole ring with reduced risk of ester hydrolysis, improving overall yield and reducing the need for protecting group manipulation. The ester can be selectively removed at the final stage under mild alkaline conditions to reveal the carboxylic acid for subsequent amide bond formation [2].

Fragment-Based Screening Libraries with Stringent Purity and Stability Requirements

Fragment screening campaigns require compounds of high purity (>97%) and chemical stability under aqueous assay conditions (pH 7.4, 25–37 °C, 24–72 h incubation). The propyl ester is supplied at 97–98% purity [1][2] and is predicted to exhibit a half-life several times longer than the methyl ester under physiological pH, reducing the risk of generating spurious carboxylic acid metabolites that could confound SPR, NMR, or thermal shift assay readouts [3]. This makes the propyl ester a more reliable choice for fragment library curation.

Agrochemical Lead Discovery Requiring Enhanced Foliar Uptake

In agrochemical research, foliar uptake of active ingredients correlates with lipophilicity within an optimal LogP window (typically 1–4). The propyl ester, with its elevated LogP, is better suited than the methyl or ethyl ester for passive diffusion through the waxy cuticle of plant leaves [1]. While no direct plant uptake data are available for this specific compound, pyrazole carboxylate esters are established intermediates in fungicide and herbicide development [2], and the propyl ester's physicochemical profile aligns with the requirements for improved translaminar movement.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Lipophilicity profile supporting passive membrane permeability
Intracellular target engagement in cell-based kinase assays
Multi-step synthesis with nucleophilic reagents
Ester protecting group stability under nucleophilic conditions
Yield and purity after Grignard, alkylation, or reductive steps
Fragment screening library curation
Purity specification and hydrolytic stability in aqueous buffer
Compound integrity at pH 7.4, 37 °C; absence of degradation interference
Agrochemical lead discovery
Lipophilicity within optimal range for foliar uptake
Translaminar movement and uptake in plant tissue models
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